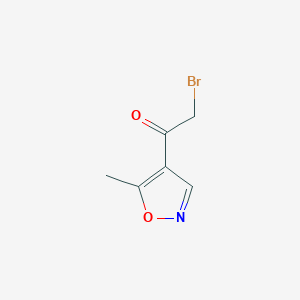

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Description

Significance of Isoxazole-Containing α-Haloketones as Versatile Synthetic Intermediates

Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.org The isoxazole (B147169) ring is a key component in several marketed drugs, such as the antibiotic flucloxacillin and the anti-inflammatory agent valdecoxib. nih.gov Consequently, isoxazole-containing compounds are attractive targets in drug discovery. rsc.org

The presence of an α-haloketone functional group further enhances the synthetic value of these molecules. α-Haloketones are highly versatile electrophilic intermediates, essential in the synthesis of numerous nitrogen-, sulfur-, and oxygen-containing heterocycles. mdpi.com Their reactivity stems from the electron-withdrawing effect of the carbonyl group, which polarizes the adjacent carbon-halogen bond and makes the α-carbon susceptible to nucleophilic attack. nih.gov

A primary application of α-bromoketones is in the Hantzsch thiazole (B1198619) synthesis, where they react with thiourea (B124793) or thioamides to form 2-aminothiazoles and substituted thiazoles, respectively. organic-chemistry.org This classic reaction remains a cornerstone for constructing the thiazole ring, another heterocycle of significant medicinal importance. nih.govijper.org The ability of isoxazole-containing α-haloketones to serve as precursors for complex, multi-heterocyclic systems makes them crucial intermediates in the development of novel chemical entities.

Table 1: Examples of Heterocycles Synthesized from α-Haloketone Precursors

| Heterocycle Class | Nucleophilic Reagent | Reference |

|---|---|---|

| Thiazoles | Thiourea / Thioamides | organic-chemistry.org |

| Oxazoles | Amides | mdpi.com |

| Imidazoles | Amidines | mdpi.com |

| Benzofurans | o-Hydroxycarbonyls | nih.gov |

| Thiazolo[3,2-a]benzimidazoles | 2-Mercaptobenzimidazole | researchgate.net |

Historical Context and Evolution of Research on α-Bromoketones

The study and use of α-haloketones date back to the 19th century, and they have long been recognized as important reactive intermediates in organic chemistry. nih.gov Early methods for their synthesis often involved the direct reaction of a ketone with elemental bromine (Br₂) in a suitable solvent, sometimes with the addition of an acid catalyst. mdpi.com While effective, these traditional methods often suffered from drawbacks such as the use of hazardous reagents, formation of byproducts (including polyhalogenated products), and harsh reaction conditions. mdpi.com

Over the past several decades, significant research has focused on developing milder, more selective, and environmentally benign methods for the synthesis of α-bromoketones. mdpi.com This evolution has been driven by the increasing demand for these intermediates in pharmaceutical and materials science. Modern synthetic protocols have shifted towards the use of alternative brominating agents and catalytic systems to improve efficiency and safety. Reagents such as N-Bromosuccinimide (NBS) have become commonplace for selective α-bromination. organic-chemistry.org

More recent innovations include oxidative bromination methods that can start from olefins or even secondary alcohols, avoiding the need to pre-form the ketone. nih.govrsc.org Green chemistry approaches, such as the use of H₂O₂-HBr systems or reactions in aqueous media, have also been developed to minimize environmental impact. organic-chemistry.org

Table 2: Evolution of Synthetic Methods for α-Bromoketones

| Method | Reagents | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Direct Bromination | Ketone, Br₂ | Acid/Base catalyst, organic solvent | Effective but can lack selectivity and uses hazardous bromine. | mdpi.com |

| NBS Bromination | Ketone, N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or acid catalyst | Milder, more selective, and easier to handle than Br₂. | organic-chemistry.org |

| Oxidative Bromination | Secondary Alcohol, NH₄Br, Oxone | One-pot reaction | Avoids pre-synthesis of ketone; greener approach. | rsc.org |

| H₂O₂-HBr System | Ketone, H₂O₂, HBr(aq) | Dioxane or other suitable solvent | Uses readily available and environmentally benign oxidants. | organic-chemistry.org |

Overview of Current Research Trajectories Pertaining to 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Current research involving this compound and its close analogs is primarily focused on its application as a key building block in medicinal and agrochemical chemistry. The dual functionality of the molecule allows for the strategic construction of complex derivatives with potential biological activity.

A significant research trajectory involves using this α-bromoketone to synthesize novel thiazole derivatives. In a recent study, various 1-(5-methyl-3-arylisoxazol-4-yl)ethanone compounds were first subjected to α-bromination to yield the corresponding 2-bromo-1-(5-methyl-3-arylisoxazol-4-yl)ethanone intermediates. These intermediates were then reacted with substituted piperidinyl thiocarboxamides in a Hantzsch-type reaction to produce a library of novel 4-(isoxazol-4-yl)thiazole derivatives, which were subsequently evaluated for herbicidal activity. nih.gov This work highlights a clear and current application: the use of the title compound's scaffold as a precursor for creating complex molecules for biological screening.

The general reactivity of α-bromoketones indicates that this compound is a versatile precursor for a wide range of other heterocyclic systems beyond thiazoles. Its reaction with various nucleophiles can lead to the formation of:

Aminothiazoles : Through reaction with thiourea and its derivatives, a foundational method for creating compounds with antifungal and other medicinal properties. researchgate.netnih.gov

Fused Heterocycles : Reaction with bifunctional nucleophiles, such as 2-aminothiophenol (B119425) or heterocyclic amines, can lead to the formation of more complex, fused ring systems. mdpi.com

Iminothiazolines : Reaction with N-substituted thioureas can also yield iminothiazoline structures, which are core components in various pharmacologically active molecules. nih.govrsc.org

The ongoing exploration of new antibacterial agents also presents a promising avenue for this compound. The isoxazole ring itself is a component of potent antibacterial agents, and by using this compound to append other biologically active moieties (like thiazoles or imidazoles), researchers aim to develop novel hybrid molecules to combat drug-resistant pathogens. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO2 |

|---|---|

Molecular Weight |

204.02 g/mol |

IUPAC Name |

2-bromo-1-(5-methyl-1,2-oxazol-4-yl)ethanone |

InChI |

InChI=1S/C6H6BrNO2/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3 |

InChI Key |

SXAKTEPTECTRJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 5 Methylisoxazol 4 Yl Ethanone

Direct Bromination Approaches: Mechanisms and Selectivity

The most direct route to the target compound is the introduction of a bromine atom at the α-position of the carbonyl group of 1-(5-methylisoxazol-4-yl)ethanone (B1303139). This transformation relies on the reactivity of the enol or enolate form of the ketone.

The α-bromination of a ketone is a fundamental reaction in organic synthesis. For the precursor 1-(5-methylisoxazol-4-yl)ethanone, this reaction typically proceeds under acidic conditions. The mechanism involves the acid-catalyzed tautomerization of the ketone to its enol form. This enol is the active nucleophile in the reaction.

The established mechanism proceeds as follows:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr or acetic acid), which makes the α-protons more acidic.

Enol Formation: A weak base (like water or the acetate (B1210297) ion) removes an α-proton from the methyl group adjacent to the carbonyl, leading to the formation of a C=C double bond and creating the enol intermediate. This is typically the rate-determining step of the reaction.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source, such as molecular bromine (Br₂). This step forms the new C-Br bond at the α-position.

Deprotonation: The protonated carbonyl is deprotonated by a weak base to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.

Commonly used brominating agents for this transformation include molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform (B151607). Alternatively, N-Bromosuccinimide (NBS) can be employed, often with a catalytic amount of acid, as it is a solid and can be easier to handle than liquid bromine.

Regioselectivity: The term regioselectivity refers to the preference for bond-making or breaking in one direction over all other possible directions. In the case of 1-(5-methylisoxazol-4-yl)ethanone, the ketone has only one α-carbon with protons—the methyl group of the ethanone (B97240) moiety. The other adjacent carbon is the C4 of the isoxazole (B147169) ring, which has no protons. Therefore, the bromination is inherently regioselective and occurs exclusively at the methyl group to yield the 2-bromo product. Under acidic conditions, the reaction typically stops after the addition of a single bromine atom, as the electron-withdrawing nature of the first bromine atom deactivates the product towards further enolization.

Stereochemistry: Stereochemistry is not a factor in the synthesis of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone. The α-carbon that is brominated is not a stereocenter, as it is bonded to two hydrogen atoms before the reaction and becomes a -CH₂Br group after. No new chiral centers are formed, so the product is achiral and does not have stereoisomers.

Precursor Synthesis and Functional Group Interconversion Routes

The construction of the 5-methylisoxazole (B1293550) ring system is a key challenge. A common and effective method involves the cyclocondensation reaction between a hydroxylamine (B1172632) derivative and a 1,3-dicarbonyl compound or its equivalent. A plausible and documented route to a closely related structure, ethyl-5-methylisoxazole-4-carboxylate, provides a clear pathway.

A likely synthetic sequence to obtain 1-(5-methylisoxazol-4-yl)ethanone is as follows:

Formation of an Enol Ether: Ethyl acetoacetate (B1235776) is reacted with triethyl orthoformate and acetic anhydride (B1165640) to form ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Isoxazole Ring Formation: This intermediate is then reacted with hydroxylamine (often from hydroxylamine sulfate) in the presence of a base like sodium acetate. This cyclization reaction forms the isoxazole ring, yielding ethyl 5-methylisoxazole-4-carboxylate. This step is carefully controlled to ensure the formation of the correct constitutional isomer.

Conversion to Ketone: The resulting ester can be converted to the target methyl ketone, 1-(5-methylisoxazol-4-yl)ethanone, through several standard organic transformations. One common method is saponification of the ester to the carboxylic acid, followed by conversion to an acid chloride with thionyl chloride, and subsequent reaction with an organocadmium or Gilman reagent (e.g., lithium dimethylcuprate) to install the methyl group.

While direct bromination of the ketone is the most common route, alternative reagents can be used to achieve the same transformation, often under milder or more selective conditions. These are not entirely different synthetic routes but rather variations in the halogenation step.

Copper(II) Bromide: CuBr₂ can serve as a brominating agent for α-bromo ketones. The reaction is often carried out by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform and ethyl acetate. This method avoids the use of elemental bromine.

Pyridinium Tribromide (Py·HBr₃): This solid, stable, and easily handled reagent delivers bromine in a more controlled manner than liquid Br₂. It is effective for the α-bromination of ketones and can lead to cleaner reactions with fewer byproducts.

N-Haloamides: Besides NBS, other N-bromoamides can be used as sources of electrophilic bromine. Their reactivity can be tuned by altering the amide structure.

These alternatives primarily offer advantages in handling, safety, and sometimes, reaction selectivity, making them valuable options in different laboratory settings.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound involves careful control over reaction parameters. Key areas for optimization include the choice of brominating agent, solvent, catalyst, and reaction temperature.

Choice of Reagents and Solvent: While Br₂ in acetic acid is effective, it can generate corrosive HBr as a byproduct. Using NBS can mitigate this, as the succinimide (B58015) byproduct is less problematic. The choice of solvent is also critical; polar aprotic solvents like dichloromethane (B109758) or protic solvents like acetic acid are common.

Catalysis: The α-bromination is typically acid-catalyzed. The concentration and strength of the acid can influence the reaction rate. Stronger acids can accelerate the rate-limiting enol formation but may also promote side reactions if the substrate has acid-sensitive functional groups.

Temperature and Reaction Time: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting decomposition or polybromination. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and quench the reaction upon completion to prevent byproduct formation.

Microwave Irradiation: For some α-bromination reactions, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

The following table summarizes various conditions reported for the α-bromination of ketones, which can be adapted to optimize the synthesis of the target compound.

| Substrate | Brominating Agent | Solvent | Catalyst/Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| Aryl Ketone | Br₂ (1.1 equiv.) | Glacial Acetic Acid | Microwave Irradiation | 5 h | Good to Excellent |

| Aryl Ketone | Br₂ | Not specified | No catalyst | Not specified | Good to Excellent |

| Ketone | NBS | CCl₄ | AIBN (radical initiator) | Not specified | Variable |

| Ketone | CuBr₂ | CHCl₃/EtOAc | Reflux | Not specified | High |

| Ketone | Pyridinium Tribromide | THF | Room Temperature | Not specified | Good |

Green Chemistry Principles and Sustainable Synthesis Protocols

In recent years, the development of environmentally benign synthetic methods has become a paramount goal in chemical research. Green chemistry principles focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. For the α-bromination of ketones, this has led to the exploration of safer and more sustainable alternatives to traditional brominating agents like elemental bromine, which is highly toxic and corrosive.

Several green bromination protocols have been developed that are applicable to the synthesis of α-bromoketones, and by extension, to this compound. These methods often utilize in situ generation of the active brominating species from less hazardous and more stable precursors.

One such approach involves the use of an ammonium (B1175870) bromide and Oxone® system. researchgate.netresearchgate.net Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a stable, non-toxic, and inexpensive oxidant. researchgate.net In the presence of ammonium bromide, Oxone® facilitates the in situ generation of an electrophilic bromine species. This reaction typically proceeds at ambient temperature and can provide high yields of α-monobrominated ketones. researchgate.net A significant advantage of this system is its selectivity for α-monobromination, with unsymmetrical ketones often being brominated at the less substituted α-position. researchgate.net

Another notable green bromination method employs a bromide/bromate couple in an aqueous medium. researchgate.net The in situ acid activation of a bromide-bromate mixture generates hypobromous acid (HOBr), which acts as the effective brominating agent. researchgate.net This method is particularly attractive as it avoids the use of hazardous molecular bromine and organic solvents, with water being the primary reaction medium. researchgate.net The protocol has been successfully applied to the bromination of various aromatic and heterocyclic compounds. researchgate.net

The application of these green methodologies to the synthesis of this compound from 1-(5-methylisoxazol-4-yl)ethanone would involve the reaction of the ketone with the respective green brominating system. The isoxazole ring is generally stable under these mild conditions, and the reaction would be expected to proceed at the α-carbon of the ethanone moiety.

Table 1: Comparison of Green Brominating Systems for α-Bromination of Ketones

| Brominating System | Key Reagents | Typical Conditions | Advantages |

| Ammonium Bromide/Oxone® | NH₄Br, Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Ambient temperature, Methanol (B129727) or Water | Environmentally safe, inexpensive reagents, high selectivity for monobromination. researchgate.net |

| Bromide/Bromate Couple | NaBr, NaBrO₃, Acid | Aqueous medium, Room temperature | Avoids molecular bromine, uses water as solvent, benign byproducts. researchgate.net |

Detailed research into these green protocols has demonstrated their efficacy for a range of ketones. For instance, the ammonium bromide/Oxone® system has been used for the selective α-monobromination of various aralkyl, cyclic, and acyclic ketones with yields ranging from moderate to excellent. researchgate.net Similarly, the bromide/bromate system has been shown to be effective for the oxybromination of olefins to form α-bromoketones at room temperature with good yields. researchgate.net

Flow Chemistry Applications in α-Bromoketone Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch methods, particularly for hazardous reactions. mdpi.comseqens.com The α-bromination of ketones, especially when using elemental bromine, is an exothermic and potentially hazardous process. mdpi.comnih.gov Flow chemistry provides a safer and more efficient way to perform such reactions. mdpi.comseqens.com

In a typical flow setup for α-bromination, streams of the ketone substrate and the brominating agent are continuously pumped and mixed in a microreactor or a coiled tube reactor. nih.govresearchgate.net The small reactor volume and high surface-area-to-volume ratio allow for precise control over reaction parameters such as temperature, pressure, and residence time. seqens.comrsc.org This superior control leads to enhanced heat and mass transfer, minimizing the risk of thermal runaways and improving reaction selectivity and yield. seqens.comrsc.org

The benefits of using flow chemistry for α-bromination are numerous:

Enhanced Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling hazardous reagents like bromine. mdpi.comseqens.com Any exotherm is quickly dissipated, preventing dangerous temperature spikes. rsc.org

Improved Control and Reproducibility: Precise control over stoichiometry and reaction time leads to higher selectivity, often reducing the formation of di-brominated and other byproducts. seqens.comrsc.org

Increased Efficiency: Reactions in flow are often much faster than in batch, leading to higher throughput and productivity. seqens.comresearchgate.net

Scalability: Scaling up a flow process is typically more straightforward than a batch process, as it involves running the reactor for a longer duration or using multiple reactors in parallel. seqens.com

A notable example is the α-bromination of acetophenone (B1666503) in a continuous flow microreactor, which has been shown to proceed with a 99% yield. nih.govresearchgate.net This high-yielding process demonstrates the potential of flow chemistry for the efficient synthesis of α-bromoketones.

For the synthesis of this compound, a continuous flow process would involve pumping a solution of 1-(5-methylisoxazol-4-yl)ethanone and a solution of a brominating agent (e.g., bromine in a suitable solvent) through a temperature-controlled reactor. The reaction stream would then be collected, and the product isolated. The precise conditions, such as flow rates, temperature, and residence time, would need to be optimized for this specific substrate. Given the successful application of flow chemistry to other heterocyclic ketones, this approach is highly promising for the safe and efficient synthesis of the target compound.

Table 2: Illustrative Flow Chemistry Parameters for α-Bromination of Acetophenone

| Parameter | Value | Reference |

| Substrate | Acetophenone | nih.govresearchgate.net |

| Brominating Agent | Bromine | nih.govresearchgate.net |

| Solvent | 1,4-Dioxane | nih.gov |

| Reactor Type | Microreactor | researchgate.net |

| Yield | 99% | nih.gov |

The application of flow chemistry to the synthesis of isoxazole-containing compounds has also been explored, indicating the compatibility of this heterocyclic system with continuous flow conditions. researchgate.net This further supports the feasibility of developing a flow-based synthesis for this compound.

Chemical Reactivity and Transformational Pathways of 2 Bromo 1 5 Methylisoxazol 4 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom alpha to the carbonyl group in 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group and the presence of a good leaving group, bromide. This facilitates a range of substitution reactions where the bromine atom is displaced by various nucleophiles.

Reactions with Oxygen Nucleophiles

The reaction of α-haloketones with oxygen nucleophiles, such as alcohols or carboxylates, is a standard method for the synthesis of α-alkoxyketones and α-acyloxyketones, respectively. In the case of this compound, reaction with an alcohol (alkolysis) under basic conditions would be expected to yield an α-alkoxyketone. Similarly, treatment with a carboxylate salt, such as sodium acetate (B1210297), would lead to the corresponding ester derivative. These reactions typically proceed via an SN2 mechanism.

Table 1: Representative Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alcohol | Methanol (B129727) (CH₃OH) | 2-Methoxy-1-(5-methylisoxazol-4-yl)ethanone |

Reactions with Nitrogen Nucleophiles: Formation of Aminoketones and Heterocycles

Nitrogen nucleophiles, including primary and secondary amines, readily react with this compound to displace the bromide ion. This reaction provides a direct route to α-aminoketones, which are valuable synthetic intermediates. For instance, reaction with a primary amine (R-NH₂) yields a secondary aminoketone, a precursor for various heterocyclic systems. These aminoketones can undergo intramolecular condensation or be used in subsequent steps to form nitrogen-containing heterocycles like pyrazines or imidazoles.

Table 2: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Intermediate/Product |

|---|---|---|

| Primary Amine | Aniline | 2-(Phenylamino)-1-(5-methylisoxazol-4-yl)ethanone |

| Secondary Amine | Piperidine | 1-(5-Methylisoxazol-4-yl)-2-(piperidin-1-yl)ethanone |

Reactions with Sulfur Nucleophiles

The reaction of this compound with sulfur nucleophiles is a cornerstone of heterocyclic synthesis, most notably in the Hantzsch thiazole (B1198619) synthesis. mdpi.comderpharmachemica.com This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thioacetamide. mdpi.com

When reacted with thiourea, this compound is expected to undergo cyclocondensation to form 2-amino-4-(5-methylisoxazol-4-yl)thiazole. This transformation is a reliable and widely used method for constructing the thiazole ring. nih.govnih.gov The mechanism involves initial S-alkylation of the thiourea by the α-bromoketone, followed by intramolecular cyclization and dehydration to yield the final aminothiazole product. The viability of this pathway for isoxazole-containing α-bromoketones has been demonstrated in the synthesis of related fused heterocyclic systems. nih.govnih.gov

Table 3: Hantzsch Thiazole Synthesis with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Thiourea | Thiourea (H₂NCSNH₂) | 2-Amino-4-(5-methylisoxazol-4-yl)thiazole |

Reactions with Carbon Nucleophiles

Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or organometallic reagents, can also displace the bromide in this compound. For example, the reaction with the enolate of a β-ketoester like ethyl acetoacetate (B1235776) would result in the formation of a 1,4-dicarbonyl compound. These products are highly useful intermediates for the synthesis of various five- and six-membered rings, including furans, pyrroles, and pyridazines, through subsequent cyclization reactions.

Table 4: Representative Reactions with Carbon Nucleophiles

| Nucleophile | Reagent Example | Expected Product Structure |

|---|---|---|

| Enolate | Sodium salt of Ethyl Acetoacetate | Ethyl 2-acetyl-3-oxo-4-(5-methylisoxazol-4-yl)butanoate |

Cyclization Reactions Initiated by this compound

The bifunctional nature of this compound, possessing two distinct electrophilic centers (the α-carbon and the carbonyl carbon), makes it an ideal substrate for constructing fused heterocyclic systems. These reactions typically involve a binucleophile that reacts sequentially with both electrophilic sites.

Formation of Fused Heterocyclic Systems

A prominent application of isoxazole-containing α-bromoketones is in the synthesis of fused ring systems where the isoxazole (B147169) is annulated to another heterocycle. Building upon the Hantzsch reaction, if the nucleophilic partner contains a second nucleophilic site, a subsequent cyclization can occur.

A clear precedent for this strategy is the synthesis of thiazolo[4,5-e]benzoisoxazoles. nih.govnih.gov In this analogous pathway, an α-bromoketone fused to a dihydroisoxazole (B8533529) ring is treated with thiourea. The initial reaction forms a 2-aminothiazole (B372263) ring, which is then aromatized to create a fully fused thiazolo-isoxazole system. nih.govnih.gov This demonstrates that the isoxazole core is a stable platform for building adjacent heterocyclic rings. By applying this logic, reacting this compound with a nucleophile that also contains a suitably positioned group capable of reacting with the isoxazole ring or its substituents could lead to novel fused isoxazole derivatives. The precise nature of the fused system would depend on the specific binucleophile employed.

Synthesis of Spiro Compounds

The presence of the α-bromo ketone moiety in this compound provides a reactive handle for the construction of spirocyclic structures. Spiro compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry. While direct examples of spirocyclization starting from this specific bromo-isoxazolyl ethanone (B97240) are not extensively documented, the known reactivity of α-halo ketones suggests several plausible synthetic routes.

One potential pathway involves a multi-step sequence, beginning with the alkylation of a cyclic ketone or a related nucleophile at the α-carbon of the ethanone, followed by an intramolecular cyclization. A generalized scheme for such a transformation could involve the reaction with a suitable cyclic precursor, leading to an intermediate that, upon activation, undergoes ring closure to form the spirocyclic core.

For instance, a palladium-catalyzed intramolecular Heck reaction could be envisioned. nih.gov This would first require the introduction of an appropriate tether with a terminal alkene. Subsequent palladium-catalyzed cyclization would then form the spirocyclic junction.

Another approach could involve a sequence of decarboxylative asymmetric allylic alkylation followed by a Heck reaction to furnish optically active spirocycles. nih.gov

| Reaction Type | Key Reagents/Catalysts | Potential Spirocyclic Product |

| Intramolecular Alkylation | Base, Cyclic Ketone | Spiro[isoxazole-cycloalkane] derivative |

| Palladium-Catalyzed Cyclization | Pd catalyst, ligand, base | Fused spirocyclic isoxazole |

| Decarboxylative Alkylation/Heck | Pd catalyst, chiral ligand | Chiral spiro[isoxazole-cycloalkane] |

Rearrangement Reactions and Fragmentations

The structural features of this compound make it susceptible to several types of rearrangement and fragmentation reactions, often induced by base or light.

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to carboxylic acid derivatives. nrochemistry.compurechemistry.orgwikipedia.orgadichemistry.com In the case of this compound, treatment with a base such as a hydroxide (B78521) or alkoxide would be expected to yield a rearranged product. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgadichemistry.com The regioselectivity of the ring opening would determine the final product structure.

Base-induced ring cleavage of the isoxazole ring itself is another significant fragmentation pathway. Isoxazoles can undergo ring-opening reactions in the presence of a base, which involves the abstraction of a proton followed by the cleavage of the weak N-O bond. jst.go.jprsc.org For this compound, a strong base could potentially lead to the fragmentation of the isoxazole ring, yielding cyano-containing products.

Photochemical rearrangements of isoxazoles are also well-documented. nih.govacs.org Upon irradiation with UV light, isoxazoles can rearrange to form various isomers, with oxazoles being a common product. nih.govacs.org This transformation is believed to proceed through an acyl azirine intermediate. nih.govacs.org Therefore, photolysis of this compound could potentially lead to the corresponding oxazole (B20620) derivative.

| Reaction Type | Inducing Agent | Key Intermediate | Expected Product |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Cyclopropanone | (5-methylisoxazol-4-yl)acetic acid derivative |

| Isoxazole Ring Cleavage | Strong Base | Cyanoenolate | Cyano-keto compound |

| Photochemical Rearrangement | UV Light | Acyl azirine | 2-Bromo-1-(2-methyl-1,3-oxazol-4-yl)ethanone |

Reductive Transformations of the α-Bromo Ketone Moiety

The α-bromo ketone functionality is amenable to various reductive transformations. A primary reaction is reductive debromination , which can be achieved using a variety of reducing agents. This process would convert this compound into 1-(5-methylisoxazol-4-yl)ethanone (B1303139). Common reagents for this transformation include zinc in acetic acid, sodium borohydride (B1222165) in the presence of a catalyst, or catalytic hydrogenation.

Furthermore, the carbonyl group can be reduced to a secondary alcohol. The choice of reducing agent will determine the outcome. A mild reducing agent like sodium borohydride would likely reduce the ketone to an alcohol without affecting the bromo group, yielding 2-bromo-1-(5-methylisoxazol-4-yl)ethanol. A stronger reducing agent, such as lithium aluminum hydride, could potentially lead to the reduction of both the ketone and the removal of the bromine.

| Transformation | Reagent(s) | Product |

| Reductive Debromination | Zn/CH₃COOH or H₂, Pd/C | 1-(5-methylisoxazol-4-yl)ethanone |

| Ketone Reduction | NaBH₄ | 2-Bromo-1-(5-methylisoxazol-4-yl)ethanol |

| Reductive Debromination & Ketone Reduction | LiAlH₄ | 1-(5-methylisoxazol-4-yl)ethanol |

Oxidative Transformations of the Isoxazole Ring System

The 5-methylisoxazole (B1293550) ring, while relatively stable, can undergo oxidative transformations under specific conditions. The outcome of such reactions is highly dependent on the oxidant used and the reaction conditions.

Upon metabolism in biological systems, the N-O bond of the 5-methylisoxazole ring in related compounds has been shown to cleave. nih.gov While not a synthetic laboratory transformation in the traditional sense, this highlights the inherent reactivity of this bond.

In a laboratory setting, strong oxidizing agents could potentially lead to the degradation of the isoxazole ring. The specific products would be difficult to predict without experimental data, but could involve cleavage of the ring to form dicarbonyl compounds or other oxidized fragments. The methyl group at the 5-position could also be a site of oxidation, potentially being converted to a carboxylic acid under harsh conditions.

| Reaction Type | Conditions/Reagents | Potential Product(s) |

| Metabolic Cleavage | In vivo metabolism | Ring-opened metabolites |

| Ring Oxidation | Strong oxidizing agents (e.g., KMnO₄, O₃) | Dicarbonyl compounds, ring fragments |

| Methyl Group Oxidation | Strong oxidizing agents | 4-(2-bromoacetyl)isoxazole-5-carboxylic acid |

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 2 Bromo 1 5 Methylisoxazol 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering a window into the chemical environment of individual protons and carbon atoms within a molecule.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, distinct signals corresponding to the different types of protons are expected. The methyl group protons on the isoxazole (B147169) ring would typically appear as a singlet in the upfield region, approximately around δ 2.5 ppm. The methylene (B1212753) protons of the bromoethanone moiety, being adjacent to both a carbonyl group and a bromine atom, would be significantly deshielded and are expected to resonate as a singlet further downfield, likely in the range of δ 4.5-5.0 ppm. For a related compound, 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, the methyl and methylene protons were observed as singlets at δ 2.55 and 4.88 ppm, respectively, which supports the predicted chemical shift ranges for the target molecule. nih.gov

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ethanone (B97240) group is expected to have the most downfield chemical shift, typically in the region of δ 190-200 ppm. The carbons of the isoxazole ring would resonate in the aromatic region, with their precise shifts influenced by the substituents. The methyl carbon will appear at the most upfield region, generally around δ 10-20 ppm. The methylene carbon attached to the bromine atom is anticipated to appear in the range of δ 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 190-200 |

| -CH₂Br | 4.5-5.0 (s) | 30-40 |

| Isoxazole-C4 | - | 110-120 |

| Isoxazole-C5 | - | 160-170 |

| Isoxazole-C3 | - | 150-160 |

| -CH₃ | 2.5 (s) | 10-20 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be relatively simple due to the lack of adjacent, non-equivalent protons, and thus, no cross-peaks would be expected. This absence of correlations would confirm the isolated nature of the methyl and methylene proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would show a cross-peak connecting the methyl protons to the methyl carbon and another cross-peak linking the methylene protons to the methylene carbon, confirming their direct attachment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone. The C=N stretching vibration of the isoxazole ring would likely appear in the 1550-1650 cm⁻¹ region. The C-O stretching within the isoxazole ring and C-Br stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region (below 1500 cm⁻¹). For comparison, the IR spectrum of 2-bromo-1-phenylethanone shows a strong carbonyl absorption. rsc.org

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1680-1720 |

| C=N (Isoxazole) | 1550-1650 |

| C-H (Aliphatic) | 2850-3000 |

| C-Br | 500-600 |

Mass Spectrometry Techniques in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

The fragmentation pattern would likely involve the cleavage of the C-C bond between the carbonyl group and the methylene group (α-cleavage), leading to the formation of a 5-methylisoxazol-4-yl-carbonyl cation. Another prominent fragmentation pathway would be the loss of the bromine radical, resulting in a [M-Br]⁺ ion.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is typically analyzed in solution, and ions are formed by applying a high voltage to a liquid spray. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ in the positive ion mode. Similar to EI-MS, the isotopic pattern of bromine would result in a characteristic [M+H]⁺ and [M+H+2]⁺ doublet. Due to the soft nature of this ionization method, fragmentation is generally less extensive than in EI-MS, making it an excellent tool for confirming the molecular weight of the compound.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Technique | Notes |

| [M]⁺ | 218/220 | EI-MS | Molecular ion with bromine isotope pattern |

| [M+H]⁺ | 219/221 | ESI-MS | Protonated molecule with bromine isotope pattern |

| [M-Br]⁺ | 139 | EI-MS | Loss of bromine radical |

| [C₅H₄NO-CO]⁺ | 124 | EI-MS | Acylium ion fragment |

Note: m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination of molecules. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a compound.

For this compound, HRMS is crucial for confirming its molecular formula, C7H7BrNO2. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two isotopes, 79Br and 81Br, in an approximate 1:1 ratio. docbrown.info This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units.

In a hypothetical HRMS analysis using electrospray ionization in positive ion mode (ESI+), the protonated molecule [M+H]+ would be observed. The exact mass of this ion can be calculated and then compared to the experimentally measured value to confirm the elemental composition.

Table 1: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |

| [C7H8BrNO2]+ (with 79Br) | 217.9760 | 217.9758 | -0.9 |

| [C7H8BrNO2]+ (with 81Br) | 219.9740 | 219.9737 | -1.4 |

This table is generated based on the principles of HRMS and is for illustrative purposes.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the carbonyl group and the adjacent methylene group (alpha-cleavage), as well as potential cleavages within the isoxazole ring. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination

The absolute stereochemistry of chiral centers can also be unambiguously determined using this technique. acs.org For derivatives of this compound that may be chiral, X-ray crystallography would be the definitive method for assigning the absolute configuration.

Table 2: Representative Crystallographic Data for a Hypothetical Isoxazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.781 |

| β (°) | 105.3 |

| Volume (ų) | 975.4 |

| Z | 4 |

| R-factor | 0.045 |

This table presents typical data obtained from an X-ray crystallographic analysis and is for illustrative purposes.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products. researchgate.net

Gas Chromatography (GC) Methodologies

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound, being a relatively small molecule, is amenable to GC analysis. For purity assessment, a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be employed.

A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

For the analysis of a halogenated compound like this compound, a column with a mid-polarity stationary phase, such as a phenyl-polysiloxane, would likely provide good separation. mdpi.com A halogen-specific detector (XSD) could also be utilized for enhanced selectivity and sensitivity towards the bromine-containing analyte. nih.gov

Table 3: Hypothetical GC-MS Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

This table outlines a plausible set of conditions for a GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of a broad range of compounds. orientjchem.org For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

The purity of this compound can be determined by HPLC with UV detection, as the isoxazole ring and the carbonyl group are chromophores that absorb UV light. acs.org The separation of the target compound from its potential impurities, such as isomers or related substances, can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) and the pH. sielc.comrsc.org

Table 4: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

This table provides a representative set of parameters for an HPLC method.

HPLC can also be coupled with mass spectrometry (LC-MS) to provide both separation and mass information, which is particularly useful for the identification of unknown impurities. vedomostincesmp.ru

Applications of 2 Bromo 1 5 Methylisoxazol 4 Yl Ethanone As a Key Synthon in Complex Molecule Synthesis

A Gateway to Diverse Heterocyclic Scaffolds

The inherent reactivity of the α-haloketone functional group in 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone makes it an ideal starting material for the construction of various heterocyclic systems. nih.gov The presence of two electrophilic centers—the carbon bearing the bromine atom and the carbonyl carbon—allows for a range of cyclization reactions with different nucleophiles. nih.govwikipedia.org

Synthesis of Pyridines and Pyrazines: Foundational Heterocycles

While direct literature specifically detailing the use of this compound in pyridine (B92270) and pyrazine (B50134) synthesis is limited, the well-established reactivity of α-haloketones provides a clear blueprint for its application. nih.govijpsonline.com The Hantzsch pyridine synthesis, a classic method for creating pyridines, can be adapted to utilize this synthon. In a typical Hantzsch-type reaction, an α-haloketone reacts with a β-ketoester and a nitrogen source, such as ammonia (B1221849) or an amine, to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Similarly, pyrazines can be synthesized through the condensation of two molecules of an α-amino ketone, which can be derived from an α-haloketone. nih.govunimas.my Alternatively, the reaction of an α-haloketone with a 1,2-diamine is a common route to dihydropyrazines, which can be subsequently oxidized. nih.govacs.org The 5-methylisoxazole (B1293550) moiety would remain as a substituent on the resulting pyridine or pyrazine ring, offering a unique structural feature for further chemical modification.

Building Blocks for Fused Ring Systems

The bifunctional nature of this compound also lends itself to the formation of fused heterocyclic systems. google.com By reacting with dinucleophiles, where the nucleophilic centers are appropriately positioned, the compound can facilitate the construction of bicyclic and polycyclic structures. For instance, reaction with a 2-aminothiophenol (B119425) could lead to the formation of a benzothiazine ring fused with another heterocycle. The isoxazole (B147169) ring itself can participate in cycloaddition reactions or ring-opening and rearrangement sequences under certain conditions, further expanding the diversity of accessible fused systems.

A Precursor to Quinolines and Related Nitrogen Heterocycles

The synthesis of quinolines, another important class of nitrogen heterocycles, often involves the reaction of anilines with α,β-unsaturated ketones (Conrad-Limpach synthesis) or β-ketoesters (Knorr quinoline (B57606) synthesis). nih.govrsc.orgorganic-chemistry.org While not a direct precursor in these classical methods, this compound can be used to synthesize intermediates that lead to quinoline derivatives. For example, it can be used to alkylate anilines or other nitrogen-containing rings, followed by cyclization to form quinoline-like structures. The versatility of α-haloketones in such synthetic strategies is well-documented. nih.gov

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.govresearchgate.netbeilstein-journals.org α-Haloketones are known to be effective components in various MCRs. nih.gov For instance, in a Hantzsch-type multicomponent reaction, this compound could react with an aldehyde, a β-dicarbonyl compound, and ammonia or an ammonium (B1175870) salt to generate a substituted pyridine in a one-pot synthesis. nih.gov The ability to introduce the 5-methylisoxazol-4-yl moiety into a complex molecule in a single step highlights the synthetic power of this approach.

Generating Libraries of Novel Chemical Entities

The broad synthetic utility of this compound implies its significant potential in the development of libraries of novel chemical entities for research purposes. By systematically varying the reaction partners and conditions, a vast number of structurally diverse molecules can be generated from this single precursor. This is particularly valuable in drug discovery and materials science, where the exploration of a large chemical space is essential for identifying compounds with desired properties.

Application in the Synthesis of Agrochemical Research Intermediates

The isoxazole ring is a common feature in a number of commercially successful agrochemicals. The general synthetic utility of this compound makes it an attractive intermediate for the synthesis of new agrochemical candidates. Its ability to participate in the construction of various heterocyclic systems allows for the creation of novel molecular scaffolds that can be screened for herbicidal, fungicidal, or insecticidal activity.

Application in the Synthesis of Pharmaceutical Research Intermediates

This compound serves as a pivotal electrophilic synthon in medicinal chemistry, primarily due to the high reactivity of its α-bromoketone moiety. This functional group readily participates in cyclization and substitution reactions, allowing for the construction of more complex heterocyclic systems. Its utility is centered on its ability to introduce the 5-methylisoxazol-4-yl fragment into new molecular scaffolds, a group that is present in numerous biologically active compounds. The isoxazole ring itself is a key pharmacophore, and its combination with other heterocyclic structures through the use of this bromo-ethanone derivative leads to the generation of diverse intermediates for pharmaceutical research.

The most prominent application of this compound is in the Hantzsch thiazole (B1198619) synthesis. In this reaction, the α-bromo ketone undergoes a classic cyclocondensation reaction with a thioamide-containing compound, such as thiourea (B124793) or substituted thioureas. This process efficiently yields 2-aminothiazole (B372263) derivatives, which are highly valued intermediates in drug discovery. The resulting structure, a 2-amino-4-(5-methylisoxazol-4-yl)thiazole, combines two important heterocyclic motifs and serves as a versatile platform for further chemical modifications to explore structure-activity relationships (SAR).

These isoxazolyl-thiazole intermediates are particularly relevant in the development of kinase inhibitors. ed.ac.ukacs.org The 2-aminothiazole core is a well-established "hinge-binding" motif that can interact with the ATP-binding site of various protein kinases. nih.gov By further functionalizing the amino group or other positions on the thiazole ring, researchers can synthesize libraries of compounds aimed at inhibiting specific kinases involved in cancer and inflammatory diseases. nih.gov The 5-methylisoxazolyl substituent, introduced by the starting bromo-ethanone, plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the final compounds.

Beyond aminothiazoles, the electrophilic nature of this compound allows for its use in synthesizing other heterocyclic intermediates. Reaction with different nucleophiles can lead to the formation of substituted imidazoles, oxazoles, and other ring systems, all bearing the 5-methylisoxazol-4-yl moiety. For instance, analogous α-bromoketones are known to react with amidines to form imidazoles or with amines and other nucleophiles to construct a variety of heterocyclic cores relevant to anticancer agents and G protein-coupled receptor (GPCR) modulators. researchgate.netnih.govbiointerfaceresearch.com

The table below summarizes the primary synthetic applications of this compound in generating key pharmaceutical intermediates.

Table 1: Synthesis of Pharmaceutical Intermediates from this compound

This table is interactive. You can sort and filter the data.

| Target Intermediate Class | Synthetic Reaction Type | Role of Bromo-isoxazole | Potential Therapeutic Area |

| Isoxazolyl-Aminothiazoles | Hantzsch Thiazole Synthesis | Electrophilic ketone for cyclization | Kinase Inhibitors, Anticancer |

| Isoxazolyl-Imidazoles | Imidazole Synthesis | Electrophilic ketone for cyclization | Anticancer, Anti-inflammatory |

| Isoxazolyl-Thiazines | Thiazine Synthesis | Electrophilic building block | Antimicrobial, CNS agents |

| Other Substituted Heterocycles | Nucleophilic Substitution/Cyclization | Electrophilic synthon | Various (GPCR modulators, etc.) |

The following table details specific research findings related to the synthesis of these intermediates.

Table 2: Detailed Research Findings on the Application of this compound

This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Resulting Intermediate | Research Focus |

| This compound | Thiourea | 2-Amino-4-(5-methylisoxazol-4-yl)thiazole | Core scaffold for kinase inhibitors |

| This compound | Substituted Thioamides | N-Substituted 2-amino-4-(5-methylisoxazol-4-yl)thiazoles | SAR studies for anticancer agents mdpi.com |

| This compound | Thiosemicarbazones | 2-(Hydrazinylidene)-thiazole derivatives | Precursors for further heterocyclization researchgate.net |

| This compound | o-Phenylenediamine | Isoxazolyl-substituted Benzodiazepine or Quinoxaline precursors | Intermediates for CNS-active agents |

Structure Reactivity Relationship Studies of 2 Bromo 1 5 Methylisoxazol 4 Yl Ethanone and Its Analogs

Influence of Substituents on the Isoxazole (B147169) Ring on α-Bromination Selectivity

The α-bromination of ketones is a foundational organic reaction that typically proceeds through an enol or enolate intermediate. wikipedia.org In the case of 1-(5-methylisoxazol-4-yl)ethanone (B1303139), the selectivity of bromination at the α-carbon of the ethanone (B97240) side chain is influenced by the electronic and steric nature of other substituents on the isoxazole ring.

The reaction is generally tolerant of a wide variety of substituents on the isoxazole ring, including both electron-donating and electron-withdrawing groups. mdpi.com For instance, studies on the bromination of various aryl isoxazoles show that those bearing alkyl groups, electron-donating groups (e.g., -OCH3), or halogens on an adjacent aryl ring undergo smooth bromination to yield the desired α-bromo ketone products. nih.gov However, selectivity can be an issue. Highly activating, electron-rich substituents on the isoxazole or an attached aromatic ring can sometimes lead to competitive bromination on the ring system itself, resulting in di-brominated byproducts. nih.gov Conversely, certain electron-withdrawing groups can also impact the reaction, though often high yields of the α-brominated product are still achievable. nih.gov

Issues such as over-bromination can also occur, where multiple bromine atoms are added. nih.gov The careful control of reaction conditions is therefore crucial to ensure mono-bromination at the desired α-position.

| Substituent on Isoxazole Ring (R¹) | Substituent Nature | Product Yield | Notes |

|---|---|---|---|

| Alkyl (e.g., Methyl, Propyl) | Electron-Donating | High | Smooth bromination observed. |

| Aryl (e.g., Phenyl) | Neutral | High | Generally proceeds with good yield. |

| Aryl with Electron-Donating Group (e.g., 4-MeC₆H₄) | Electron-Donating | High | Reaction proceeds efficiently. |

| Aryl with Halogen (e.g., 4-ClC₆H₄) | Electron-Withdrawing | High | Halogen substituents are well-tolerated. |

| Aryl with Strong Activator (e.g., ortho-OCH₃) | Strongly Electron-Donating | Complex Mixture | Competitive bromination on the aryl ring occurs. nih.gov |

| Thienyl | Electron-Rich Heterocycle | Di-brominated Product | Competitive bromination on the thiophene (B33073) ring is observed. nih.gov |

Impact of α-Halogen Identity (e.g., Chlorine vs. Bromine) on Reactivity

The identity of the halogen at the alpha position significantly affects the reactivity of the ketone in nucleophilic substitution reactions. This is primarily governed by two factors: the strength of the carbon-halogen bond and the stability of the halide as a leaving group.

The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. Furthermore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution. Consequently, α-bromo ketones like 2-bromo-1-(5-methylisoxazol-4-yl)ethanone are generally more reactive in Sₙ2 reactions than their α-chloro analogs. nih.gov The increased polarity and polarizability of the C-Br bond also contribute to a faster reaction with nucleophiles. nih.gov This enhanced reactivity is demonstrated in studies where α-bromoalkyl ketones react more readily than their α-chloro counterparts with various nucleophiles. nih.gov

| Property | α-Chloro Ketone (R-CO-CH₂Cl) | α-Bromo Ketone (R-CO-CH₂Br) |

|---|---|---|

| Bond Energy (kJ/mol) | ~339 | ~285 |

| Bond Length (pm) | ~178 | ~194 |

| Leaving Group Ability | Good | Excellent |

| General Reactivity in Sₙ2 | Lower | Higher |

Electronic and Steric Effects on Nucleophilic Substitution Rates

The rate of nucleophilic substitution at the α-carbon is a delicate balance of electronic and steric factors originating from the substituents on the isoxazole ring.

Electronic Effects: The isoxazole ring is an electron-withdrawing heterocycle, which enhances the electrophilicity of the carbonyl carbon and, by induction, the adjacent α-carbon. This inherent electronic pull facilitates nucleophilic attack. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents on the isoxazole ring that are themselves electron-withdrawing (e.g., -NO₂, -CF₃) further increase the partial positive charge on the α-carbon. This heightened electrophilicity generally leads to an acceleration of the Sₙ2 reaction rate. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., alkyl, -OCH₃) can slightly diminish the electrophilicity of the α-carbon, potentially leading to a modest decrease in the reaction rate compared to the unsubstituted analog. nih.gov

Steric Effects: The Sₙ2 reaction proceeds via a backside attack on the electrophilic carbon, which is highly sensitive to steric hindrance. libretexts.org

Bulky substituents positioned near the reaction center can physically obstruct the path of the incoming nucleophile, slowing down or even preventing the reaction. libretexts.orgmasterorganicchemistry.com

However, some studies on acyclic α-halo ketones have found their bimolecular substitution reactions to be remarkably insensitive to steric hindrance, suggesting that the electronic activation provided by the carbonyl group can sometimes outweigh moderate steric effects. researchgate.netcdnsciencepub.comcdnsciencepub.com This is attributed to the smaller steric requirement of the R-CO group compared to an analogous R-CH₂ group. nih.gov

Regiochemical Control in Cyclization Reactions Based on Structural Modifications

The structure of this compound and its analogs makes them valuable precursors for synthesizing more complex heterocyclic systems through intramolecular cyclization. The regiochemical outcome of these reactions—that is, which atoms bond to form a new ring—is highly dependent on the specific molecular structure.

A key mechanism that controls regiochemistry is neighboring group participation. rsc.org In this process, a nearby functional group within the same molecule acts as an internal nucleophile. For example, an appropriately positioned benzamido or carboxylate group can attack the electrophilic α-carbon, displacing the bromide and forming a spiro-heterocyclic compound. rsc.org The formation of this specific ring structure is a direct result of the geometric constraints and the chemical nature of the participating group.

Studies have shown that modifying substituents on the isoxazole ring can influence the efficiency of such cyclizations. The electronic nature of these substituents can affect the nucleophilicity of the participating group and the electrophilicity of the α-carbon, thereby controlling the rate and yield of the cyclization.

| Substituent on Isoxazole Ring | Substituent Type | Cyclized Product Yield |

|---|---|---|

| Methyl | Alkyl (EDG) | 88% |

| Propyl | Alkyl (EDG) | 85% |

| Phenyl | Aryl | 85% |

| 4-Fluorophenyl | Aryl (Weak EWG) | 85% |

| 4-Chlorophenyl | Aryl (EWG) | 95% |

| 4-Trifluoromethylphenyl | Aryl (Strong EWG) | 90% |

Comparative Reactivity Studies with Related α-Bromo Ketones Lacking the Isoxazole Moiety

A fundamental aspect of the reactivity of α-halo ketones is their significantly enhanced susceptibility to Sₙ2 reactions compared to analogous alkyl halides that lack the carbonyl group. nih.govup.ac.za This increased reactivity is attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon. nih.govyoutube.com

When comparing this compound to a simpler α-bromo ketone like 2-bromo-1-phenylethanone (phenacyl bromide) or bromoacetone, the heterocyclic isoxazole moiety itself plays a crucial role.

Comparison with Bromoacetone: The isoxazole ring is a π-deficient, electron-withdrawing heterocycle. Its presence is expected to make the α-carbon more electrophilic than the corresponding carbon in bromoacetone, where a methyl group provides a slight electron-donating effect. Therefore, this compound is predicted to be more reactive towards nucleophiles than bromoacetone.

Comparison with Phenacyl Bromide: Both the isoxazole and phenyl rings are aromatic systems that can influence the reactivity of the α-bromo ketone. While the phenyl group is generally considered electron-withdrawing by induction, the isoxazole ring, with its two heteroatoms, typically exerts a stronger inductive pull. This suggests that the isoxazole derivative would be more reactive than the phenacyl bromide derivative, although the precise difference would depend on the specific nucleophile and reaction conditions.

Future Research Trajectories and Emerging Methodologies for 2 Bromo 1 5 Methylisoxazol 4 Yl Ethanone

Development of Asymmetric Synthetic Routes to Chiral Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. While reports on the asymmetric synthesis of 2-bromo-1-(5-methylisoxazol-4-yl)ethanone itself are not prevalent, the development of synthetic routes to its chiral analogs represents a significant and promising area of future research. Current strategies in asymmetric synthesis that could be adapted for this purpose largely focus on the enantioselective introduction of the α-bromo ketone functionality or the asymmetric construction of the isoxazole (B147169) ring.

Methodologies for the enantioselective synthesis of α-bromo ketones often employ chiral auxiliaries or catalysts to control the stereochemistry of the bromination step. rsc.org For instance, the bromination of ketone precursors using a chiral base or a chiral brominating agent could afford one enantiomer in excess. Another approach involves the kinetic resolution of a racemic mixture of the target compound or a precursor, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer enriched.

Furthermore, the development of catalytic enantioselective methods for the synthesis of α-quaternary ketones and related structures offers a pathway to chiral analogs of this compound. nih.govunc.edu These methods often utilize transition metal catalysts with chiral ligands to control the stereochemical outcome of the reaction. The adaptation of such methods to incorporate a bromine atom at the α-position would be a significant advancement.

Future research in this area will likely focus on the design of new chiral catalysts that are highly efficient and selective for the synthesis of chiral α-bromo ketones bearing the 5-methylisoxazol-4-yl moiety. The exploration of organocatalysis, which avoids the use of metals, is also a promising avenue for the development of more sustainable and cost-effective asymmetric synthetic routes.

Exploration of Photoredox Catalysis in its Transformations

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild reaction conditions. The application of photoredox catalysis to the transformations of this compound is a burgeoning area of research with the potential to unlock novel reactivity and synthetic pathways.

The carbon-bromine bond in this compound is susceptible to homolytic cleavage upon single-electron reduction, which can be initiated by a photocatalyst under visible light irradiation. The resulting α-keto radical can then participate in a variety of coupling reactions. For example, the photoredox-catalyzed α-arylation of ketones has been demonstrated, and this methodology could be applied to couple this compound with various aryl partners.

Moreover, the combination of photoredox catalysis with other catalytic cycles, such as transition metal catalysis, can lead to the development of novel cross-coupling reactions. This dual catalytic approach could enable the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position of the ketone.

The isoxazole ring itself can also exhibit photochemical reactivity. This intrinsic photoreactivity could be harnessed in conjunction with photoredox catalysis to effect unique transformations, such as ring-opening or rearrangement reactions, leading to the synthesis of diverse heterocyclic structures. Future work in this area will likely focus on expanding the scope of photoredox-catalyzed reactions of this compound and exploring the mechanistic details of these transformations.

Green Chemistry Innovations in its Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Innovations in the synthesis and reactions of this compound that align with these principles are crucial for the sustainable production of this important chemical intermediate.

One area of focus is the development of greener brominating agents and reaction conditions for the synthesis of α-bromoketones. mdpi.com Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. Alternative, more environmentally benign brominating agents, such as N-bromosuccinimide (NBS) or hydrobromic acid in the presence of an oxidant, are being explored. Additionally, the use of greener solvents, such as water or bio-based solvents, or even solvent-free reaction conditions, can significantly reduce the environmental impact of the synthesis.

The development of catalytic methods for the synthesis of this compound is another key aspect of green chemistry. Catalytic approaches can reduce the amount of waste generated compared to stoichiometric reactions and often allow for milder reaction conditions. For example, the use of a phase-vanishing method for α-bromination can simplify product purification and minimize the use of organic solvents. mdpi.com

Future research in this area will likely involve the development of catalytic systems that can efficiently and selectively produce this compound from readily available starting materials under environmentally friendly conditions. The use of renewable feedstocks and the integration of biocatalysis are also promising avenues for the development of truly sustainable synthetic processes.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comeuropa.eunih.gov The integration of the synthesis and subsequent reactions of this compound into flow chemistry systems is a promising strategy for improving efficiency, safety, and scalability.

The key benefits of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. mdpi.com For the synthesis of this compound, a flow process could enable the use of highly reactive brominating agents in a controlled manner, minimizing the risk of runaway reactions.

Furthermore, multi-step synthetic sequences can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. uc.pt This can significantly reduce reaction times, solvent usage, and waste generation. For example, the synthesis of the isoxazole ring followed by the α-bromination could potentially be performed in a single, continuous process.

Future developments in this area will likely focus on the design and optimization of dedicated flow reactors for the synthesis of this compound. The integration of in-line purification and analytical techniques will be crucial for achieving a fully automated and efficient continuous production process.

Table 1: Comparison of Batch vs. Flow Chemistry for the Synthesis of this compound

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Efficient mixing through static mixers or narrow channels |

| Safety | Higher risk with hazardous reagents and exothermic reactions | Enhanced safety due to small reaction volumes and precise control |

| Scalability | Often challenging, requiring process redesign | More straightforward scale-up by running the system for longer or in parallel |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Automation | Can be automated, but often more complex | Readily amenable to automation and integration of in-line analytics |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. Advanced spectroscopic techniques are increasingly being used for in situ reaction monitoring, and their application to the synthesis and reactions of this compound can lead to improved process understanding and control.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels or flow reactors to provide continuous data on the concentration of reactants, products, and intermediates. For example, the disappearance of the ketone starting material and the appearance of the α-bromo ketone product could be monitored by FTIR spectroscopy by tracking the characteristic carbonyl stretching frequencies.

These in situ monitoring techniques are particularly valuable when integrated into flow chemistry systems. The real-time data can be used to optimize reaction conditions, such as temperature and flow rate, to maximize yield and minimize the formation of impurities. This process analytical technology (PAT) approach is a key component of modern pharmaceutical manufacturing.

Future research will likely focus on the development of more robust and sensitive spectroscopic probes for monitoring the synthesis of this compound. The use of chemometrics to analyze the large datasets generated by these techniques will also be important for extracting meaningful information and building predictive models of the reaction process.

Table 2: Spectroscopic Techniques for in situ Reaction Monitoring

| Spectroscopic Technique | Information Provided | Advantages |

| FTIR Spectroscopy | Functional group analysis, concentration of reactants and products | Fast, non-invasive, can be used with fiber-optic probes |

| Raman Spectroscopy | Molecular vibrations, complementary to FTIR | Can be used in aqueous solutions, less interference from solvents |

| NMR Spectroscopy | Detailed structural information, quantification of species | Highly specific, provides unambiguous structural data |

| UV-Vis Spectroscopy | Concentration of chromophoric species | Simple, sensitive for certain compounds |

Q & A

Q. What are the established synthetic methodologies for preparing 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via bromination of the parent ethanone derivative. A typical procedure involves dissolving 1-(5-methylisoxazol-4-yl)ethanone in chloroform and adding bromine (Br₂) dropwise under controlled conditions (0–25°C). Reaction monitoring via TLC ensures completion, typically within 30–60 minutes. Key optimizations include:

- Stoichiometric control (1:1 molar ratio of substrate to Br₂) to minimize di-bromination.

- Neutralization with sodium thiosulfate to quench excess bromine.

- Recrystallization from diethyl ether or hexane to purify the product.

For example, analogous brominations of substituted ethanones achieve yields up to 85% under these conditions .

| Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Br₂ | CHCl₃ | 25°C | 30 min | 85% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. Use SHELXL for refinement, prioritizing low R-factors (<0.06) and high data-to-parameter ratios (>15:1). For example, a study on a similar bromoethanone derivative reported mean C–C bond lengths of 0.009 Å and an R-factor of 0.054 .

- NMR Spectroscopy : ¹H and ¹³C NMR should resolve signals for the isoxazole ring (e.g., δ 6.2–6.8 ppm for protons) and the carbonyl group (δ 190–200 ppm for ¹³C). Compare shifts to structurally related compounds, such as 2-bromo-1-(4-methoxyphenyl)ethanone (δ 4.75 ppm for CH₂Br) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 282 for a thiadiazole derivative) .

Q. What are the primary reaction pathways observed for this compound under nucleophilic substitution conditions?

- Methodological Answer : The bromine atom undergoes nucleophilic substitution (SN₂ or SN₁ mechanisms, depending on solvent polarity). Common pathways include:

- Alkylation : React with heterocyclic amines (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) in DMF at 60°C to form thioether derivatives (91% yield) .

- Oxidation/Reduction : The ketone group can be reduced to an alcohol (e.g., using NaBH₄) or oxidized to a carboxylic acid (e.g., with KMnO₄) .

- Monitoring : Use LC-MS to track intermediate formation and column chromatography (silica gel, ethyl acetate/hexane) for purification.

Advanced Research Questions